N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride
Overview
Description
N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique molecular structure, which includes a benzyl group, an ethyl group, and a piperidinyl group attached to an ethanamine backbone. This compound is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of piperidine with benzyl chloride, followed by the introduction of an ethyl group through a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in studies involving neurotransmitter systems and receptor binding assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- n-Benzyl-n-methyl-2-(4-piperidinyl)-1-ethanamine
- n-Benzyl-n-propyl-2-(4-piperidinyl)-1-ethanamine
- n-Benzyl-n-isopropyl-2-(4-piperidinyl)-1-ethanamine
Uniqueness
N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and pharmacological effects, making it valuable for targeted research and applications.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-piperidin-4-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.2ClH/c1-2-18(14-16-6-4-3-5-7-16)13-10-15-8-11-17-12-9-15;;/h3-7,15,17H,2,8-14H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMTUVRGPLHAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCNCC1)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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